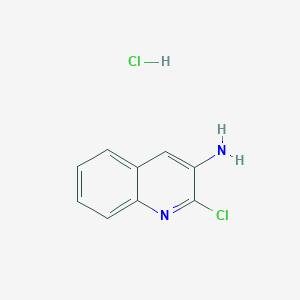

2-Chloroquinolin-3-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H8Cl2N2 |

|---|---|

Molecular Weight |

215.08 g/mol |

IUPAC Name |

2-chloroquinolin-3-amine;hydrochloride |

InChI |

InChI=1S/C9H7ClN2.ClH/c10-9-7(11)5-6-3-1-2-4-8(6)12-9;/h1-5H,11H2;1H |

InChI Key |

OGTRZSHQDSUCLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloroquinolin 3 Amine Hydrochloride and Its Precursors

Strategies for the Synthesis of 2-Chloroquinoline-3-carbaldehyde (B1585622) (Key Precursor)

The Vilsmeier-Haack reaction stands as a prominent and widely utilized method for the synthesis of 2-chloroquinoline-3-carbaldehyde. ijsr.net This reaction offers a versatile and efficient route to this important building block.

Vilsmeier-Haack Reaction Protocols and Optimizations

The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically prepared from a formamide (B127407), such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). ijsr.netrsc.org In the context of 2-chloroquinoline-3-carbaldehyde synthesis, substituted acetanilides are common starting materials. rsc.org

The general procedure involves the reaction of a substituted N-phenylacetamide with the Vilsmeier reagent. rsc.org The reaction is often initiated at a low temperature (0-5 °C), followed by heating to facilitate the cyclization and formation of the quinoline (B57606) ring system. chemijournal.com The resulting intermediate is then hydrolyzed to yield the final 2-chloroquinoline-3-carbaldehyde product. ijsr.net

Table 1: Vilsmeier-Haack Reaction Protocols for 2-Chloroquinoline-3-carbaldehyde

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| N-phenylacetamide | POCl3, DMF | Heated at 353 K for 15 h | Not specified | iucr.org |

| Substituted Acetanilides | POCl3, DMF | 0-5 °C, then heated to 90 °C | Good to moderate | |

| 4-Substituted-1-phenylethanone oximes | POCl3, DMF | Heated at 60 °C for 16 h | Not specified | ijsr.net |

| Acetanilides | PCl5, N,N-alkylformamide | 120 °C for 4 h | Not specified | rsc.org |

| m-Methoxyacetanilide | POCl3 (12 moles), DMF | 90 °C | Optimized, high yield |

Research has shown that the reaction conditions can be optimized to improve yields. For instance, a study found that using a higher molar proportion of POCl3 (12 moles) at 90°C resulted in a maximum yield of the product when starting with m-methoxyacetanilide. Furthermore, the nature of the substituents on the starting acetanilide (B955) can influence the reaction outcome, with electron-donating groups generally leading to better yields. chemijournal.com

Alternative Synthetic Routes to 2-Chloroquinoline-3-carbaldehyde

While the Vilsmeier-Haack reaction is prevalent, other strategies exist for the synthesis of 2-chloroquinoline-3-carbaldehyde. One alternative involves the oxidation of the corresponding alcohol, (2-chloroquinolin-3-yl)methanol. researchgate.net However, the Vilsmeier-Haack approach is generally considered more convenient. researchgate.net

Conversion Pathways to 2-Chloroquinolin-3-amine (B55619) Hydrochloride

Once the key precursor, 2-chloroquinoline-3-carbaldehyde, is obtained, it can be converted to 2-chloroquinolin-3-amine hydrochloride through several synthetic pathways.

Reductive Amination Approaches

Reductive amination is a direct method to convert the aldehyde functionality into an amine. One documented approach involves a two-step process. First, the 2-chloroquinoline-3-carbaldehyde is condensed with hydroxylamine (B1172632) hydrochloride. The resulting oxime is then treated with thionyl chloride in DMF to produce 2-chloro-3-cyanoquinoline. rsc.orgnih.gov This nitrile intermediate can then be reduced to the desired (2-chloroquinolin-3-yl)methanamine (B3047665) using a reducing agent like lithium aluminum hydride (LiAlH4) in a solvent such as tetrahydrofuran (B95107) (THF). rsc.orgnih.gov

Hydrolysis and Salt Formation Methods

The direct conversion of 2-chloroquinoline-3-carbaldehyde to 2-chloroquinolin-3-amine is not extensively detailed in the provided context. However, the final step in the synthesis of this compound would involve the formation of the hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid. A related method describes the synthesis of 2-chloroethylamine (B1212225) hydrochloride by reacting ethanolamine (B43304) with hydrogen chloride. google.com

Derivatization from Related Quinoline Intermediates

The synthesis of 2-chloroquinolin-3-amine can also be approached through the derivatization of other quinoline intermediates. For example, treatment of 2-chloroquinoline-3-carbaldehyde with aqueous ammonia (B1221849) in the presence of ceric ammonium (B1175870) nitrate (B79036) can yield 2-chloroquinoline-3-carbonitrile. nih.gov This nitrile can then be subjected to cycloaddition with hydrazine (B178648) hydrate (B1144303) to form 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov While this produces a different amine, it demonstrates the reactivity of the cyanoquinoline intermediate which could potentially be hydrolyzed to the desired amine under different conditions.

Another approach involves the reaction of 2-chloroquinoline-3-carbaldehydes with sodium azide (B81097) in acetic acid to form tetrazolo[1,5-a]quinoline-4-carbaldehydes. rsc.org The subsequent reduction of this product could potentially lead to the amine, though this specific transformation to 2-chloroquinolin-3-amine is not explicitly described.

Chemical Reactivity and Derivatization Strategies of 2 Chloroquinolin 3 Amine Hydrochloride

Reactions Involving the Amine Functionality

The primary amino group at the C-3 position of the quinoline (B57606) ring is a key site for various chemical transformations, including condensation, alkylation, acylation, and cyclization reactions.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The amino group of 2-chloroquinolin-3-amine (B55619) readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The resulting Schiff bases are valuable intermediates in organic synthesis. For instance, the condensation of 2-chloroquinoline-3-carbaldehydes with amines and hydrazines is a known method for producing Schiff bases. rsc.org

These condensation reactions are not limited to simple aldehydes. For example, reaction with o-phenylenediamine, o-aminophenol, and o-aminothiophenol can lead to the formation of fused benzodiazepine, benzoxazepine, and benzothiazepine (B8601423) systems, respectively. researchgate.net

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amino group in 2-chloroquinolin-3-amine can be alkylated by reacting with alkyl halides. wikipedia.org This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. wikipedia.orgmsu.edu However, the direct alkylation of primary amines can sometimes lead to a mixture of mono- and poly-alkylated products. wikipedia.orglibretexts.org To achieve selective N-alkylation, methods such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy using alcohols as alkylating agents in the presence of a metal catalyst can be employed. nih.gov

N-acylation of the amino group is readily achieved by reacting 2-chloroquinolin-3-amine with acylating agents like acid chlorides or acid anhydrides. libretexts.org This reaction is generally rapid and results in the formation of stable amide derivatives. msu.edu The resulting amides are less nucleophilic than the starting amine, which prevents over-acylation. libretexts.org

Cyclization Reactions Utilizing the Amino Group

The amino group of 2-chloroquinolin-3-amine is a pivotal functional group for the synthesis of various fused heterocyclic systems. These cyclization reactions often involve the reaction of the amino group with a bifunctional reagent, leading to the formation of a new ring fused to the quinoline core.

For instance, the reaction with guanidine (B92328) hydrochloride in the presence of a base like potassium t-butoxide can yield 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones. researchgate.netdocumentsdelivered.com This provides a rapid route to pyrimido-annulated quinolines. researchgate.net Similarly, reactions with other 1,3-binucleophiles can lead to related fused systems. researchgate.net

Reactions at the Quinoline Nucleus

The quinoline ring system of 2-chloroquinolin-3-amine, particularly the chlorine atom at the C-2 position and the C-H bonds, offers further opportunities for functionalization.

Nucleophilic Aromatic Substitution (SNAr) at C-2

The chlorine atom at the C-2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). youtube.com This is due to the electron-withdrawing nature of the nitrogen atom in the quinoline ring, which activates the C-2 position towards nucleophilic attack. libretexts.org In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. libretexts.org

A variety of nucleophiles can be employed in these reactions, including amines, thiols, and alkoxides, allowing for the introduction of a wide range of substituents at the C-2 position. fishersci.co.uk The reaction is often facilitated by the presence of a base. fishersci.co.uk

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the 2-chloroquinolin-3-amine scaffold. uwindsor.ca While aryl chlorides are generally less reactive than the corresponding bromides and iodides in these reactions, significant progress has been made in developing catalyst systems that can effectively activate C-Cl bonds. uwindsor.ca

The Suzuki coupling, which involves the reaction of an aryl halide with a boronic acid, and the Buchwald-Hartwig amination, for the formation of C-N bonds, are prominent examples of cross-coupling reactions that could be utilized. uwindsor.canih.gov The success of these reactions often depends on the choice of the palladium catalyst, ligands, and reaction conditions. nih.gov For instance, the use of specific phosphine (B1218219) ligands like RuPhos and BrettPhos has been shown to be effective in the C,N-cross coupling of other halo-aminopyridines. nih.gov

Selective Functionalization of Quinoline Core

The quinoline nucleus of 2-chloroquinolin-3-amine hydrochloride presents multiple sites for functionalization. However, achieving regioselectivity is a significant synthetic challenge. The inherent electronic properties of the quinoline ring, coupled with the directing effects of the existing chloro and amino substituents, influence the position of subsequent chemical modifications.

Recent advancements have demonstrated that the C2 position is particularly susceptible to nucleophilic substitution, allowing for the displacement of the chlorine atom. For instance, treatment of 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline, a derivative of the parent compound, with 4H-1,2,4-triazol-4-amine or 1H-tetrazol-5-amine in the presence of potassium carbonate in DMF leads to the formation of the corresponding amino-triazolyl and tetrazolyl derivatives. nih.gov This strategy highlights a method for introducing nitrogen-based heterocycles at the C2 position.

Furthermore, the development of organocatalytic methods has opened new avenues for the selective hydroxylation of the quinoline core. While not directly starting from this compound, studies on related quinoline N-oxides have shown that meta-C–H hydroxylation can be achieved with high regioselectivity. acs.org This suggests potential pathways for the functionalization of the benzo portion of the quinoline ring system in appropriately modified derivatives. The strategic manipulation of reaction conditions and catalysts is paramount to control the site of functionalization, enabling the synthesis of a wide array of novel quinoline derivatives with tailored properties.

Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both an electrophilic center at C2 and a nucleophilic amino group at C3, makes it an ideal precursor for the construction of fused heterocyclic systems. These reactions often proceed via an initial reaction involving one of the functional groups, followed by an intramolecular cyclization to form a new ring fused to the quinoline scaffold.

The synthesis of pyrimido[4,5-b]quinolines, a class of compounds with significant biological relevance, can be effectively achieved from 2-chloroquinoline (B121035) derivatives. researchgate.netrsc.org One common strategy involves the reaction of a 2-chloroquinoline-3-carbaldehyde (B1585622), a close analog of the title compound, with urea (B33335) or thiourea. rsc.org This condensation reaction, often catalyzed by an acid like p-toluenesulfonic acid (PTSA) and accelerated by microwave irradiation, leads to the formation of 2-oxo- or 2-thioxo-pyrimido[4,5-b]quinolines in good to excellent yields. rsc.org

Another approach utilizes the reaction of 2-chloroquinoline-3-carbaldehyde derivatives with 3-arylaminoisoxazol-5(2H)-ones in refluxing toluene, which also yields fused pyrimidoquinoline structures. researchgate.net Furthermore, the reaction of 2-amino-3-cyanoquinoline, which can be derived from 2-chloro-3-cyanoquinoline, with reagents like thiourea, urea, or guanidine provides another route to 4-aminopyrimido[4,5-b]quinoline derivatives. researchgate.net These methods demonstrate the versatility of the 2-chloro-3-substituted quinoline framework in constructing fused pyrimidine (B1678525) rings.

A convergent synthetic pathway has also been developed for novel pyrimidine-quinolone hybrids. nih.gov This involves a catalyst-free microwave-assisted aromatic nucleophilic substitution reaction between 3-(((aminophenyl)thio)methyl)quinolin-2(1H)-ones and 4-aryl-2-chloropyrimidines, resulting in good to excellent yields of the desired hybrid molecules. nih.gov

Table 1: Synthesis of Pyrimidine-Fused Quinoline Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Chloro-3-formylquinolines | Urea or Thiourea, p-toluenesulfonic acid | 2-Oxo- or 2-Thioxo-pyrimido[4,5-b]quinolines | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde derivatives | 3-Arylaminoisoxazol-5(2H)-ones | Fused Pyrimidoquinolines | researchgate.net |

| 2-Amino-3-cyanoquinoline | Thiourea, Urea, or Guanidine | 4-Aminopyrimido[4,5-b]quinoline derivatives | researchgate.net |

| 3-(((Aminophenyl)thio)methyl)quinolin-2(1H)-ones | 4-Aryl-2-chloropyrimidines | Pyrimidine-quinolone hybrids | nih.gov |

The construction of pyrazole (B372694) rings fused to the quinoline system is another important derivatization strategy. The reaction of 2-chloroquinoline-3-carbaldehyde with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine. rsc.org This product can then undergo further reactions, such as treatment with benzoyl isocyanate to yield a carbamoyl-benzamide derivative. rsc.org

Recent research has also focused on the synthesis of novel quinoline-2-one/pyrazole hybrids. nih.gov While the specific starting material is not this compound, these studies highlight the general interest in combining these two heterocyclic motifs to create compounds with potential biological activities. The synthesis often involves multi-step sequences to construct the fused pyrazole ring onto a pre-existing quinoline-2-one core. nih.gov The development of efficient methods for creating these fused systems is an active area of research, driven by the diverse pharmacological properties associated with both quinoline and pyrazole moieties. purdue.edu

Table 2: Synthesis of Pyrazole-Fused Quinoline Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | rsc.org |

| Quinoline-2-one derivatives | Various reagents (multi-step) | Quinoline-2-one/pyrazole hybrids | nih.gov |

Thiazolidinone rings can be fused to the quinoline core through multi-component reactions. A notable example involves the reaction of substituted 2-chloro-3-formylquinolines with anilines and 2-mercaptoacetic acid. nih.gov This reaction, conducted under solvent-free conditions and catalyzed by β-cyclodextrin-SO3H, furnishes quinolinyl-thiazolidinones in good yields. nih.gov

Another method involves a two-step process starting with the condensation of 2-chloro-3-formylquinolines with phenylhydrazine (B124118) to form Schiff bases. nih.gov Subsequent treatment of these Schiff bases with thioglycolic acid in the presence of zinc chloride affords 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones. nih.gov These synthetic routes demonstrate the utility of 2-chloroquinoline-3-carbaldehyde as a precursor for creating more complex heterocyclic systems incorporating a thiazolidinone ring. The synthesis of related thiazolidinone derivatives has also been reported starting from 4-amino-2-chloroquinoline, indicating a broader applicability of this synthetic strategy within the chloroquinoline family. eresearchco.com

Table 3: Synthesis of Thiazolidinone-Fused Quinoline Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Substituted 2-chloro-3-formylquinolines | Anilines, 2-Mercaptoacetic acid, β-cyclodextrin-SO3H | Quinolinyl-thiazolidinones | nih.gov |

| 2-Chloro-3-formylquinolines | Phenylhydrazine, then Thioglycolic acid and Zinc chloride | 2-(2-Chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones | nih.gov |

The reactivity of this compound and its derivatives extends to the formation of a variety of other fused heterocyclic systems. For instance, heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid results in the formation of a fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.govrsc.org This reaction proceeds through the initial formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, followed by intramolecular cyclization and elimination of HCl. rsc.org

Furthermore, the reaction of 2-chloroquinoline-3-carbaldehyde with 2-mercaptobenzimidazole (B194830) can yield a thiazino[4,3-b]quinoline derivative. researchgate.net Similarly, reaction with 1,2,4-triazole-5-thiols can lead to the formation of researchgate.netrsc.orgeresearchco.comtriazolo[5,1-b] nih.govrsc.orgthiazino[6,5-b]quinolines. researchgate.net The synthesis of pyrrolo[3,4-c]quinoline-1,3-diones has also been achieved through a multi-component reaction involving isatin, diketene, and primary amines, promoted by pyrazole. frontiersin.org These examples underscore the broad utility of 2-chloro-3-substituted quinolines in the construction of diverse and complex fused heterocyclic structures.

Table 4: Synthesis of Other Fused Heterocycles

| Starting Material | Reagent(s) | Fused Heterocyclic System | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic acid | Pyrrolo[3,4-b]quinolinone | nih.govrsc.org |

| 2-Chloroquinoline-3-carbaldehyde | 2-Mercaptobenzimidazole | Thiazino[4,3-b]quinoline | researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde | 1,2,4-Triazole-5-thiols | Triazolo[5,1-b] nih.govrsc.orgthiazino[6,5-b]quinoline | researchgate.net |

| Isatin, Diketene, Primary amines | Pyrazole (promoter) | Pyrrolo[3,4-c]quinoline-1,3-dione | frontiersin.org |

Advanced Spectroscopic and Computational Research on 2 Chloroquinolin 3 Amine Hydrochloride and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to the structural confirmation of newly synthesized quinoline (B57606) derivatives. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular architecture. For solid-state analysis, X-ray Diffraction (XRD) is the definitive method.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-chloroquinolin-3-amine (B55619) and its derivatives. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are frequently employed to complement experimental data.

For 2-chloroquinolin-3-amine, theoretical ¹H and ¹³C NMR chemical shifts have been calculated. The proton (¹H) signals for the aromatic rings are predicted to appear in the range of 7.36 to 8.27 ppm. The amine (NH₂) protons are calculated to resonate at approximately 5.17 ppm. In the ¹³C spectrum, the carbon atoms of the quinoline ring are predicted to appear between 117 and 146 ppm, with the carbon bearing the chlorine atom (C2) showing a characteristic shift around 141.6 ppm. researchgate.netdntb.gov.uaveltech.edu.in

In studies of related derivatives, such as Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, experimental ¹H NMR shows aromatic protons in the range of 7.21-8.83 ppm, while the ¹³C NMR spectrum confirms the presence of the quinoline and pyridine (B92270) ring carbons. researchgate.net For dithiocarbamate (B8719985) substituted quinolines, aromatic protons are typically observed between 7.26 and 7.70 ppm.

Table 1: Calculated NMR Data for 2-Chloroquinolin-3-amine

| ¹H NMR (Calculated) | Chemical Shift (ppm) | ¹³C NMR (Calculated) | Chemical Shift (ppm) |

|---|---|---|---|

| H4 | 8.27 | C2 | 141.6 |

| H5 | 7.82 | C3 | 133.0 |

| H6 | 7.36 | C4 | 129.2 |

| H7 | 7.62 | C4a | 125.4 |

| H8 | 7.91 | C5 | 128.9 |

| NH₂ | 5.17 | C6 | 126.3 |

| C7 | 128.7 | ||

| C8 | 117.0 | ||

| C8a | 145.8 |

Data sourced from theoretical calculations using the GIAO method at the B3LYP/6–311++G(d,p) level of theory. researchgate.netdntb.gov.uaveltech.edu.in

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 2-chloroquinolin-3-amine, a detailed vibrational analysis has been performed, combining experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy with theoretical DFT calculations. researchgate.netresearchgate.netmkjc.in

The N-H stretching vibrations of the amine group are among the most characteristic, typically appearing as strong bands in the FT-IR spectrum. For 2-chloroquinolin-3-amine, the asymmetric and symmetric N-H stretching modes are experimentally observed at 3445 cm⁻¹ and 3324 cm⁻¹, respectively. The aromatic C-H stretching vibrations are seen above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of bands in the 1622 cm⁻¹ to 1431 cm⁻¹ region. The C-Cl stretching vibration is identified experimentally at 619 cm⁻¹. dntb.gov.uamkjc.inkanchiuniv.ac.in

Table 2: Key Experimental IR Absorption Bands for 2-Chloroquinolin-3-amine

| Vibrational Mode | Frequency (cm⁻¹) (FT-IR) | Frequency (cm⁻¹) (FT-Raman) |

|---|---|---|

| N-H Asymmetric Stretch | 3445 | 3444 |

| N-H Symmetric Stretch | 3324 | 3325 |

| C-H Aromatic Stretch | 3068 | 3068 |

| N-H Scissoring | 1645 | 1646 |

| C=C/C=N Ring Stretch | 1622, 1572, 1473, 1431 | 1621, 1573, 1475, 1432 |

| C-N Stretch | 1346 | 1347 |

| C-Cl Stretch | 619 | 619 |

Data from a combined experimental and DFT study. dntb.gov.uamkjc.inkanchiuniv.ac.in

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, confirming its molecular weight and offering insights into its fragmentation pattern. For 2-Chloroquinolin-3-amine, the molecular formula is C₉H₇ClN₂, leading to a calculated monoisotopic mass of 178.0297759 Da. nih.govuni.lu This value is a critical identifier in high-resolution mass spectrometry (HRMS). In typical mass spectra, this compound would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), showing peaks at m/z ≈ 178 and m/z ≈ 180.

In the analysis of derivatives, such as Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, Fast Atom Bombardment (FAB-MS) showed the molecular ion peak [M]⁺ at m/z 359, confirming its structure. researchgate.net

Table 3: Mass Spectrometry Data for 2-Chloroquinolin-3-amine

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| Monoisotopic Mass | 178.02977 Da |

| Expected [M]⁺ peaks | m/z ≈ 178 (³⁵Cl), 180 (³⁷Cl) |

Data sourced from PubChem. nih.gov

X-ray Diffraction (XRD) Analysis for Solid-State Structures

X-ray diffraction on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 4: Crystallographic Data for the Derivative 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.2253(10) |

| b (Å) | 5.7720(10) |

| c (Å) | 17.105(2) |

| β (°) | 95.338(10) |

| Volume (ų) | 710.26(18) |

| Z (molecules/unit cell) | 2 |

Data from Hachicha et al. eurjchem.com

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), have become essential for predicting and understanding the properties of molecules, complementing and guiding experimental work.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, vibrational frequencies, and reactivity of molecules. A comprehensive DFT study on 2-chloroquinolin-3-amine has been conducted using the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.netdntb.gov.uaveltech.edu.in

The study optimized the molecular geometry and analyzed the electronic properties through several approaches:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between them (ΔE = ELUMO – EHOMO) indicates the molecule's kinetic stability and reactivity. For 2-chloroquinolin-3-amine, the calculated HOMO-LUMO energy gap is approximately 4.3 eV, which points to a high degree of stability. researchgate.netresearchgate.net The HOMO is primarily localized over the aminobenzene part of the quinoline, while the LUMO is distributed across the chloropyridine part, indicating that the amine group acts as the primary electron donor.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. For 2-chloroquinolin-3-amine, the most negative potential (red/yellow regions) is located around the quinoline nitrogen atom, identifying it as a likely site for electrophilic attack. The positive potential (blue regions) is found over the amine protons, indicating sites for nucleophilic interaction. researchgate.netveltech.edu.in

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge transfer and intramolecular interactions. In 2-chloroquinolin-3-amine, significant stabilizing interactions are observed, such as the delocalization of the lone pair electrons from the amine nitrogen (N12) into the antibonding π* orbitals of the quinoline ring. dntb.gov.uakanchiuniv.ac.in

These computational studies provide a detailed electronic profile of the molecule, explaining its stability, potential reactive sites, and spectroscopic characteristics. researchgate.netsiftdesk.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons that acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

In computational studies of 2-chloroquinoline (B121035) derivatives, such as 2-chloroquinoline-3-carboxaldehyde, Density Functional Theory (DFT) calculations are employed to determine the HOMO and LUMO energies. researchgate.netnih.gov For the related compound 2-chloroquinoline-3-carboxaldehyde, the HOMO-LUMO energy gap has been calculated, providing insights into its charge transfer interactions and stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive and has a greater potential for charge transfer within itself. researchgate.net

The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attacks. For instance, in related quinoline derivatives, the HOMO is often located over the quinoline ring and specific substituents, while the LUMO may be distributed differently, highlighting the regions susceptible to chemical reactions. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Analysis of a 2-Chloroquinoline Derivative Data based on computational studies of 2-chloroquinoline-3-carboxaldehyde, a closely related derivative.

| Parameter | Value (eV) | Significance |

| HOMO Energy | -6.83 | Indicates the electron-donating capability. |

| LUMO Energy | -2.48 | Indicates the electron-accepting capability. |

| Energy Gap (ΔE) | 4.35 | Reflects the molecule's chemical reactivity and stability. |

Note: The values are for 2-chloroquinoline-3-carboxaldehyde as a representative example from computational studies.

Molecular Electrostatic Potential (MEP) Surface Investigations

Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for understanding the electronic distribution and reactivity of a molecule. dergipark.org.trchemrxiv.org It provides a visual representation of the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-deficient regions. researchgate.net These regions are crucial for predicting how a molecule will interact with other chemical species. chemrxiv.org

In the MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack. researchgate.net Conversely, blue represents areas of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green and yellow areas denote regions with intermediate or near-zero potential. researchgate.net

Prediction of Spectroscopic Properties (e.g., UV-Vis, Vibrational Spectra)

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules like 2-Chloroquinolin-3-amine hydrochloride and its derivatives. researchgate.netnih.gov These predictions can then be compared with experimental data to validate both the computational model and the experimental findings.

Vibrational Spectra (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule. For 2-chloroquinoline-3-carboxaldehyde, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been used to compute its vibrational spectrum. researchgate.netnih.gov The predicted frequencies for various functional groups, such as C-H stretching, C=O stretching, and C-Cl stretching, show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net This allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule.

UV-Vis Spectra: The electronic absorption spectra (UV-Vis) of quinoline derivatives can also be predicted using computational methods. The calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption bands observed in the experimental spectrum. researchgate.net The predicted maximum absorption wavelengths (λmax) for a 2-chloroquinoline derivative, calculated using Time-Dependent DFT (TD-DFT), can be correlated with the electron transitions between the HOMO and LUMO. researchgate.net This analysis helps in understanding the electronic structure and the nature of the electronic excitations within the molecule.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a 2-Chloroquinoline Derivative Data based on studies of 2-chloroquinoline-3-carboxaldehyde.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3078 - 3030 | ~3065 |

| C=O stretching | 1690 | 1695 |

| C=N stretching | 1570 | 1573 |

| C-Cl stretching | 621 | 620 |

Note: These are representative values for key functional groups and may vary slightly depending on the specific derivative and experimental conditions.

Exploration of 2 Chloroquinolin 3 Amine Hydrochloride As a Research Scaffold

Design and Synthesis of Chemically Diverse Quinoline (B57606) Analogues

The strategic positioning of the chloro and amine functionalities on the 2-Chloroquinolin-3-amine (B55619) hydrochloride scaffold makes it a versatile starting material for the synthesis of a wide array of quinoline derivatives. rsc.orgrsc.org The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various fragments, while the amino group at the C3 position can be readily transformed into other functional groups or used as a point for extension. rsc.orgnih.gov

Researchers have exploited these reactive sites to construct fused heterocyclic systems and to introduce diverse substituents, thereby creating libraries of compounds for biological screening. rsc.orgrsc.org For instance, the amino group can be converted to a cyano group, which can then be reduced to an aminomethyl group, providing a flexible linker for further derivatization. rsc.org Additionally, the chloro group can be displaced by various nucleophiles, such as morpholine, to introduce new heterocyclic rings. rsc.orgresearchgate.net

Several synthetic strategies have been employed to build upon the 2-chloroquinoline (B121035) core. These include:

Nucleophilic Aromatic Substitution: The chlorine atom at the C2 position can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of a wide range of substituents and the construction of more complex molecular architectures. nih.gov

Condensation Reactions: The amino group at the C3 position can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further modified. rsc.org

"Click Chemistry": The synthesis of quinoline-1,2,3-triazole-aniline hybrids has been achieved using "click chemistry," demonstrating the utility of this scaffold in creating complex molecules with potential biological activity. nih.gov

Multicomponent Reactions: Quinolinyl-thiazolidinones have been synthesized via solvent-free multicomponent reactions, highlighting an efficient and environmentally friendly approach to generating diverse quinoline derivatives. nih.gov

The ability to readily generate a multitude of derivatives makes 2-Chloroquinolin-3-amine hydrochloride an important building block in the quest for novel bioactive molecules. nih.gov

Investigation of Molecular Interactions with Biological Targets via In Vitro Assays

The diverse quinoline analogues synthesized from this compound are frequently subjected to a variety of in vitro assays to probe their interactions with biological targets. These assays are crucial for identifying lead compounds and for understanding their mechanism of action at the molecular level.

Quinolone compounds are well-known for their ability to inhibit type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential enzymes in bacteria. nih.gov These enzymes are responsible for managing DNA topology, and their inhibition leads to the accumulation of double-stranded DNA breaks, ultimately causing cell death. nih.gov

Derivatives of 2-chloroquinoline have been investigated as potential inhibitors of these enzymes. nih.govdrugbank.com For example, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have shown potent activity against Escherichia coli DNA gyrase. researchgate.net The inhibitory activity of these compounds is typically assessed through in vitro assays that measure the enzyme's ability to supercoil or relax DNA. nih.gov The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter determined in these studies. researchgate.netmdpi.com

Table 1: Examples of Quinoline Derivatives and their Enzyme Inhibition

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| 8-(methylamino)-2-oxo-1,2-dihydroquinolines | E. coli DNA Gyrase | Potent inhibition with IC50 values in the nanomolar range. researchgate.net |

| Quinolone antibacterials | DNA Gyrase, Topoisomerase IV | Corrupt enzyme activity, leading to DNA breaks and cell death. nih.gov |

Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand that binds to the receptor and a test compound that competes for this binding. The ability of the test compound to displace the radioligand provides a measure of its binding affinity, often expressed as a Ki (inhibition constant) or IC50 value. nih.govmdpi.com

While specific receptor binding studies for this compound itself are not extensively detailed in the provided context, the quinoline scaffold is a common feature in ligands for various receptors. For instance, novel histamine (B1213489) H3 receptor antagonists with a quinoline core have been evaluated for their binding affinities. nih.gov These studies are crucial for understanding the structure-activity relationship and for optimizing the design of receptor-targeted ligands. nih.gov

Confirming that a compound interacts with its intended target within a living cell is a critical step in drug discovery and chemical biology research. discoverx.com Cellular target engagement assays provide this crucial information. One such method is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding. nih.gov An increase in the melting temperature of the protein in the presence of a compound indicates direct binding. nih.gov

While direct CETSA data for this compound is not available in the provided results, the development of chemical probes from this scaffold, as discussed in the next section, is a key step towards enabling such studies. These probes can be used to verify target engagement in a cellular context, providing valuable insights into the compound's mechanism of action. nih.gov

Role in the Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule that is used to study biological systems. Ideally, a chemical probe should be potent, selective, and have a known mechanism of action. This compound can serve as a starting point for the development of such probes.

The reactive handles on the this compound scaffold allow for the attachment of reporter tags, such as fluorescent dyes or affinity labels, without significantly perturbing the core structure responsible for biological activity. These tagged molecules can then be used to visualize the localization of the target protein within a cell, to identify binding partners, or to quantify target engagement. The development of such probes is essential for validating drug targets and for elucidating complex biological pathways.

Application in Chemo/Biosensor Design and Development

The unique chemical properties of the 2-chloroquinoline scaffold have been harnessed in the design and development of chemo/biosensors. These sensors are designed to detect specific analytes, such as metal ions, through a measurable signal change, often a colorimetric or fluorescent response.

A notable example is the development of a Schiff-base derivative, 2-{[(2-chloroquinolin-3-yl)methylidene]amino}phenol (CQMAP), which acts as a colorimetric chemosensor for the detection of Chromium(III) ions. researchgate.net This demonstrates the potential of modifying the this compound scaffold to create sensitive and selective analytical tools. The design of such sensors often involves incorporating a recognition element (the part that binds the analyte) and a signaling element (the part that produces a detectable signal) into the molecular structure.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Protocols

Traditional methods for quinoline (B57606) synthesis often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. ijpsjournal.comnih.gov Consequently, a major thrust in modern organic chemistry is the development of environmentally benign and sustainable synthetic strategies. acs.org For 2-Chloroquinolin-3-amine (B55619) hydrochloride, future research should prioritize the exploration of greener synthetic routes.

Key areas for investigation include:

Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. nih.gov Exploring their application in the synthesis of 2-Chloroquinolin-3-amine hydrochloride could lead to more efficient and less energy-intensive processes. tandfonline.com

Green Catalysts and Solvents: The use of reusable, non-toxic catalysts and environmentally friendly solvents like water or ethanol (B145695) is a fundamental principle of green chemistry. researchgate.net Research into identifying suitable green catalysts, such as p-toluenesulfonic acid (p-TSA) or para-sulfonic acid calix acs.orgarene, could revolutionize the synthesis of this compound. researchgate.net The use of formic acid as a green and versatile catalyst has also shown promise in quinoline synthesis. ijpsjournal.com

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce waste and improve efficiency. researchgate.net Applying this approach to the synthesis of this compound would be a significant step towards a more sustainable process.

Acceptorless Dehydrogenative Coupling (ADC): This modern synthetic strategy offers an atom-economical pathway to N-heterocycles, often with the release of only hydrogen and water as byproducts. rsc.orgrsc.org Investigating ADC methodologies for the synthesis of this compound could provide a highly sustainable alternative to classical methods.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Quinolines

| Feature | Traditional Synthesis (e.g., Skraup, Friedländer) | Green Synthetic Protocols |

| Solvents | Often hazardous organic solvents | Water, ethanol, or solvent-free conditions researchgate.net |

| Catalysts | Strong acids, stoichiometric reagents nih.gov | Reusable, non-toxic catalysts (e.g., p-TSA, formic acid) ijpsjournal.comresearchgate.net |

| Energy Input | High temperatures, long reaction times nih.gov | Microwave, ultrasound, lower temperatures nih.govtandfonline.com |

| Waste Generation | Significant byproduct formation ijpsjournal.com | Minimal waste, often only water and hydrogen rsc.org |

| Atom Economy | Often low | High, especially in one-pot and ADC reactions acs.org |

Advanced Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and minimizing byproducts. While the general mechanisms of classical quinoline syntheses like the Skraup or Friedländer reactions are known, detailed investigations into the specific pathways leading to this particular substituted quinoline are likely underexplored. nih.goviipseries.org

Future research in this area should focus on:

Spectroscopic and Kinetic Studies: Utilizing techniques like in-situ NMR spectroscopy to monitor the formation of intermediates and byproducts in real-time can provide invaluable mechanistic insights. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, determine transition state energies, and predict the most favorable mechanistic routes.

Isotope Labeling Studies: Using isotopically labeled starting materials can help to trace the fate of individual atoms throughout the reaction, providing definitive evidence for proposed mechanisms. nih.gov

A deeper mechanistic understanding will enable the rational optimization of the synthesis of this compound, potentially leading to higher purity and more cost-effective production.

Rational Design of Novel Derivatives based on Computational Insights

The this compound scaffold offers a versatile platform for the design of novel derivatives with potentially enhanced biological activities. nih.govresearchgate.net Computational chemistry provides powerful tools for the rational design of these new molecules, moving beyond traditional trial-and-error approaches.

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the structural features of quinoline derivatives with their biological activity. mdpi.comtandfonline.comtandfonline.com These models can then be used to design new derivatives of this compound with improved potency.

Molecular Docking: This technique allows for the prediction of the binding mode and affinity of a ligand to the active site of a biological target. tandfonline.comnih.gov By identifying potential protein targets for this compound, molecular docking can guide the design of derivatives with enhanced binding interactions.

In Silico ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed molecules. thermofisher.com This allows for the early identification of candidates with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures in drug development.

By leveraging these computational insights, researchers can prioritize the synthesis of the most promising derivatives of this compound, accelerating the discovery of new lead compounds. jlu.edu.cn

Table 2: Computational Tools in the Design of Quinoline Derivatives

| Computational Tool | Application | Potential for this compound |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D structure with biological activity to guide design. mdpi.comtandfonline.com | Design of derivatives with enhanced potency for a specific target. |

| Molecular Docking | Predicts binding mode and affinity to a biological target. nih.gov | Identification of potential protein targets and optimization of binding interactions. |

| In Silico ADME/Tox | Predicts pharmacokinetic and toxicity properties. thermofisher.com | Early-stage filtering of designed derivatives to select for drug-like properties. |

High-Throughput Screening Library Development for Target Identification

To fully explore the therapeutic potential of the this compound scaffold, the development of a dedicated compound library for high-throughput screening (HTS) is a logical next step. HTS allows for the rapid testing of thousands of compounds against a variety of biological targets, significantly increasing the chances of discovering novel activities. nih.govnuvisan.com

The creation of a screening library based on this compound would involve:

Combinatorial Synthesis: Utilizing the synthetic routes developed (ideally green and sustainable ones) to create a diverse array of derivatives by systematically varying the substituents on the quinoline core.

Diversity-Oriented Synthesis: Employing synthetic strategies that aim to maximize the structural diversity of the library, covering a broad chemical space.

Library Curation: Ensuring the quality and purity of the compounds in the library and collecting relevant data for each molecule (e.g., structure, molecular weight, purity). ku.edu

This curated library could then be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify new "hits" for further development. thermofisher.comstanford.edu This unbiased approach can uncover unexpected biological activities and open up new therapeutic avenues for derivatives of this compound.

Q & A

Basic: What are the recommended methods for synthesizing 2-Chloroquinolin-3-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves chlorination and amination of quinoline derivatives. Key steps include:

- Chlorination : Use of POCl₃ or SOCl₂ under reflux conditions to introduce the chlorine atom at the 2-position of quinoline .

- Amination : Substitution at the 3-position via nucleophilic aromatic substitution (SNAr) using aqueous ammonia or protected amines under controlled pH (e.g., 8–10) to avoid side reactions .

- Hydrochloride Formation : Neutralization with HCl in anhydrous ethanol to precipitate the hydrochloride salt .

Optimization : - Temperature : Maintain 80–100°C during chlorination to balance reaction rate and byproduct formation.

- Catalysts : Add catalytic KI or AlCl₃ to enhance chlorination efficiency.

- Purification : Recrystallize from ethanol/water mixtures to achieve ≥98% purity, as validated by HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the quinoline backbone and substitution patterns. Key signals include:

- FT-IR : Identify N–H stretches (3200–3400 cm⁻¹) and C–Cl vibrations (750–800 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks at m/z [M+H]⁺ corresponding to C₉H₈ClN₂·HCl (calc. 217.06) .

- XRD : Analyze crystalline structure to confirm salt formation and polymorphism .

Advanced: How can researchers resolve contradictions in pharmacological activity data for this compound across different in vitro models?

Methodological Answer:

Contradictions often arise from assay-specific variables. Mitigation strategies include:

- Model Standardization : Use identical cell lines (e.g., HEK293 vs. HepG2) and passage numbers to reduce variability .

- Solvent Controls : Test DMSO/water ratios (e.g., ≤0.1% v/v) to rule out solvent interference in cytotoxicity assays .

- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across models to identify potency shifts due to metabolic differences (e.g., CYP450 activity) .

- Data Normalization : Reference activity to positive controls (e.g., doxorubicin for cytotoxicity) to contextualize results .

Advanced: What strategies are employed to enhance the stability of this compound in aqueous solutions for biological assays?

Methodological Answer:

- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis of the amine group .

- Antioxidants : Add 0.01% w/v ascorbic acid to prevent oxidative degradation during long-term storage .

- Lyophilization : Prepare stock solutions in lyophilized form and reconstitute fresh before assays to extend shelf life .

- Excipients : Co-formulate with cyclodextrins (e.g., β-CD) to improve solubility and reduce aggregation .

Advanced: How to design experiments to assess the mutagenic potential of this compound, considering structural analogs?

Methodological Answer:

- Ames Test : Use Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9 fraction) to detect frameshift/base-pair mutations .

- In Vitro Micronucleus Assay : Expose human lymphocytes or CHO-K1 cells to 10–100 µM of the compound for 24–48 hours; score micronuclei formation .

- Comparative Analysis : Benchmark against structurally similar mutagens (e.g., bis(2-chloroethyl)amine HCl) to predict structure-activity relationships .

Advanced: What computational approaches are suitable for predicting the binding modes of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR), focusing on the chlorine’s hydrophobic pocket occupancy .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the amine group and Asp831 (EGFR) .

- QSAR Modeling : Train models on chloroquinoline derivatives to predict IC₅₀ values against cancer targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.